molecular formula C4H10N2 B3053788 2-Methylidenepropane-1,3-diamine CAS No. 56123-06-9

2-Methylidenepropane-1,3-diamine

Cat. No. B3053788
CAS RN: 56123-06-9
M. Wt: 86.14 g/mol
InChI Key: PRCGMIFKQRXNBS-UHFFFAOYSA-N
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Description

“2-Methylidenepropane-1,3-diamine” is a chemical compound with the molecular formula C4H10N2 . It is also known by other names such as 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine, and Neopentanediamine .


Synthesis Analysis

The synthesis of 2-Methylidenepropane-1,3-diamine or similar compounds often involves reactions with concentrated aqueous acids. For instance, the reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .


Molecular Structure Analysis

The molecular structure of 2-Methylidenepropane-1,3-diamine involves a central carbon atom bonded to two methyl groups and two amine groups . In certain crystal structures, these molecules can form cages constructed by N–H∙∙∙Cl hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methylpropane-1,3-diamine, a close relative of 2-Methylidenepropane-1,3-diamine, is used in the synthesis of various complex organic compounds. For example, it reacts with glyoxal to produce 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, leading to the synthesis of tricyclic and tetracyclic compounds with potential applications in material science and organic electronics (Kassiou & Read, 1994).

Catalysis and Asymmetric Synthesis

1,2-Diamination reactions, which can be catalyzed by metals, are crucial for synthesizing natural products and pharmaceutical agents due to the 1,2-diamine motif's presence in these compounds. Such reactions are fundamental for the construction of complex molecules, potentially enhancing the synthesis of new drugs and materials (Cardona & Goti, 2009).

Environmental Applications

Diamines, including derivatives of 2-Methylidenepropane-1,3-diamine, have been studied for their capability in carbon dioxide absorption, showing promise for CO2 capture technologies. These compounds can significantly enhance the absorption capacity and kinetics, offering a potential solution for reducing industrial carbon emissions and combating climate change (Yu et al., 2017).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of 2-Methylidenepropane-1,3-diamine are used to synthesize complex metal complexes. These complexes are studied for their structural properties, catalytic activity, and potential applications in various industrial processes, including polymerization and organic synthesis (Bermejo et al., 2017).

Biomedical Applications

Although the focus is on excluding drug-related information, it's worth noting that diamines, including 2-Methylidenepropane-1,3-diamine derivatives, are integral in synthesizing medicinal agents due to their structural motifs. These compounds are found in a range of pharmaceuticals, illustrating the importance of diamines in drug development and pharmacology (Michalson & Szmuszkovicz, 1989).

Future Directions

The future directions for research on 2-Methylidenepropane-1,3-diamine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, there is ongoing research into the use of 1,3-diamines in the fabrication of desalination membranes , and in the synthesis of new organic compounds .

properties

IUPAC Name

2-methylidenepropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4(2-5)3-6/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCGMIFKQRXNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633851
Record name 2-Methylidenepropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylidenepropane-1,3-diamine

CAS RN

56123-06-9
Record name 2-Methylidenepropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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